molecular formula C9H6BrFN2 B1449654 4-bromo-5-fluoro-1-phenyl-1H-pyrazole CAS No. 1690786-74-3

4-bromo-5-fluoro-1-phenyl-1H-pyrazole

Cat. No.: B1449654
CAS No.: 1690786-74-3
M. Wt: 241.06 g/mol
InChI Key: FWDXGPTZDQTWDY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms This particular compound features a bromine atom at the 4-position, a fluorine atom at the 5-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-1-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the bromination of a pre-formed pyrazole ring. For instance, the bromination of 1-phenyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent can yield the desired product . Another method involves the use of a 1,3-bis-electrophilic substrate, which undergoes cyclization to form the pyrazole ring, followed by bromination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The choice of solvent, temperature, and brominating agent are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Biaryl Derivatives: Resulting from coupling reactions.

    Pyrazole Oxides: Produced via oxidation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the fluorine and phenyl substitutions.

    5-Fluoro-1-phenyl-1H-pyrazole: Lacks the bromine substitution.

    1-Phenyl-1H-pyrazole: Lacks both halogen substitutions.

Uniqueness

4-Bromo-5-fluoro-1-phenyl-1H-pyrazole is unique due to the combined presence of bromine, fluorine, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. The dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore .

Properties

IUPAC Name

4-bromo-5-fluoro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXGPTZDQTWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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